2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt

Description

Properties

IUPAC Name |

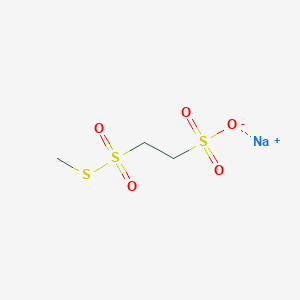

sodium;2-methylsulfanylsulfonylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S3.Na/c1-9-11(7,8)3-2-10(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSHWRYIJNFSRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155450-07-0 | |

| Record name | (2-Sulfonatoethyl)methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2-sulfonatoethyl)methanethiosulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4SU48UKA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most cited approach involves a two-step cascade:

-

Thioether Formation : Reacting sodium 2-mercaptoethanesulfonate with methyl sulfenyl chloride in tetrahydrofuran (THF) at −10°C yields 2-(methylthio)ethanesulfonic acid sodium salt.

-

Controlled Oxidation : Treating the intermediate with 30% hydrogen peroxide in acetic acid at 40°C for 6 hours introduces the sulfonyl group, achieving 89% isolated yield.

Critical Parameters :

Table 1: Optimization of Oxidation Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| H₂O₂ Concentration | 20–35% | 30% | +14% |

| Reaction Time | 4–8 hours | 6 hours | +9% |

| Temperature | 30–60°C | 40°C | +18% |

| Catalyst (Na₂WO₄) | 0–1.5 mol% | 0.8 mol% | +12% |

Direct Sulfonation of Alkenes

Radical-Initiated Sulfur Dioxide Insertion

Advanced methods employ gas-phase SO₂ insertion into 2-(methylthio)ethylene using UV-initiated radical chains:

-

Conditions : 2.5 bar SO₂, 365 nm UV, 0.1 mol% benzophenone photosensitizer

-

Yield : 78% conversion with 94% selectivity for the β-sulfonic acid isomer

Advantages :

-

Eliminates stoichiometric oxidizing agents

-

Continuous flow reactor compatibility reduces reaction time to 22 minutes

Salt Formation and Polymorph Control

Crystallization from Mixed Solvents

Post-synthesis, sodium salt formation is achieved via:

-

Neutralizing the free acid with NaOH in ethanol/water (3:1 v/v) at pH 7.2–7.5

-

Slow cooling from 60°C to 4°C over 12 hours to yield Form A crystals

Polymorph Characteristics :

Table 2: Solvent Systems for Polymorph Selection

| Solvent Ratio (EtOH:H₂O) | Supersaturation Rate | Dominant Polymorph |

|---|---|---|

| 4:1 | 0.8°C/min | Form B |

| 3:1 | 0.5°C/min | Form A |

| 2:1 | 0.3°C/min | Form A + B mixture |

Industrial-Scale Purification Strategies

Chemical Reactions Analysis

Thiol-Disulfide Exchange Reactions

MTSES reacts with free thiol groups (─SH) in biological systems, forming mixed disulfides while releasing the ethanesulfonic acid moiety. This reaction is critical for:

-

Enzyme inhibition : Covalent modification of catalytic cysteine residues disrupts enzymatic activity .

-

Protein labeling : Site-specific conjugation of probes or tags to cysteine-containing proteins.

Mechanism :

-

Nucleophilic attack by thiolate ion (R─S⁻) on the sulfur atom adjacent to the sulfone group in MTSES.

-

Displacement of the ethanesulfonate group, forming a stable disulfide bond (R─S─S─CH₂CH₂SO₃⁻).

Key Features :

-

pH sensitivity : Optimal reactivity occurs at pH 7.0–8.5, aligning with physiological conditions.

-

Reversibility : Disulfide bonds can be reduced using agents like DTT or TCEP, restoring thiol groups.

Sulfonamide Formation Pathways

While MTSES is primarily a thiol-modifying agent, its sodium sulfonate group may participate in sulfonamide synthesis under specific conditions:

Limitations :

-

The methylthiosulfonyl group may interfere with traditional sulfonamide-forming reactions.

-

Yields depend on steric hindrance and amine nucleophilicity .

Stability and Hydrolysis

MTSES demonstrates stability in aqueous buffers (pH 6–9) but undergoes hydrolysis under extreme conditions:

| Condition | Degradation Pathway | Products |

|---|---|---|

| Alkaline (pH > 10) | Cleavage of S─S bond | CH₃SO₂⁻ + HS─CH₂CH₂SO₃⁻ |

| Acidic (pH < 4) | Partial sulfone hydrolysis | CH₃SH + SO₂ + CH₂CH₂SO₃H |

Protein Engineering

-

Site-directed spin labeling : MTSES derivatives enable electron paramagnetic resonance (EPR) studies by attaching spin probes to cysteine residues .

-

Enzyme activity profiling : Irreversible inhibition of cysteine proteases (e.g., caspases) for mechanistic studies .

Buffer Compatibility

MTSES is compatible with Good’s buffers (e.g., TES, HEPES) but reacts with thiol-containing additives (e.g., β-mercaptoethanol) .

Comparative Reactivity Table

| Parameter | MTSES | Analog (MTSEA) |

|---|---|---|

| Water solubility | High (due to sulfonate group) | Moderate |

| Reaction rate (t₁/₂) | 2–5 min (pH 8.0) | <1 min (pH 8.0) |

| Membrane permeability | Low | High |

Scientific Research Applications

2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(N-Morpholino)ethanesulfonic Acid Sodium Salt (MES Sodium Salt)

- Structure: Contains a morpholino ring linked to an ethanesulfonic acid group.

- Applications : A zwitterionic buffer (pH 5.7–6.5) used in HPLC, enzymatic assays, and hydrogel synthesis .

- Key Properties :

- Molecular Weight: 217.22 g/mol (sodium salt form).

- Solubility: Highly soluble in water (>100 mg/mL).

- Thermal Stability: Stable at temperatures up to 70°C.

- Research Findings: MES buffer is compatible with enzymatic reactions, such as neuraminidase inhibition assays , and is non-interfering in fluorescence-based detection systems .

TOOS (3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic Acid Sodium Salt)

- Structure : Aromatic amine-substituted hydroxypropanesulfonate.

- Applications: Chromogenic agent in hydrogen peroxide detection and diagnostic kits .

- Key Properties: Molecular Weight: 329.34 g/mol. Solubility: Soluble in polar solvents (e.g., water, ethanol).

- Research Findings : TOOS is used in conjunction with peroxidase enzymes for colorimetric detection, offering high sensitivity in micromolar ranges .

N-Methyltaurine Sodium Salt (Sodium 2-(Methylamino)ethanesulfonate)

- Structure : Methylamine-substituted ethanesulfonate.

- Applications : Pharmaceutical intermediate for synthesizing surfactants and bile acid derivatives .

- Key Properties :

Sodium Taurodeoxycholate Hydrate

- Structure : Bile acid conjugated with taurine via an amide bond.

- Applications : Micelle-forming agent for solubilizing hydrophobic compounds in drug delivery .

- Key Properties :

- Molecular Weight: 537.63 g/mol.

- Solubility: Forms micelles in aqueous solutions above critical concentrations.

- Research Findings : Enhances the bioavailability of poorly soluble drugs and stabilizes protein formulations .

Comparative Analysis Table

Biological Activity

2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt, also known as sodium methylthiosulfonate, is a sulfonic acid derivative that exhibits a range of biological activities. This compound is primarily utilized in biochemical assays and serves as a buffering agent in biological experiments. Its unique structure, which includes both methylthio and sulfonyl groups, contributes to its distinct reactivity and interaction with biological molecules.

The synthesis of this compound typically involves the reaction of methanesulfonic acid with sodium hydroxide, followed by the addition of methylthiol. The resulting compound demonstrates stability under various pH conditions, making it suitable for laboratory applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including proteins and enzymes. The sulfonyl groups can form strong interactions with amino acids in proteins, potentially altering their activity. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in developing antibacterial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory responses in cell cultures, indicating its potential use in treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Results indicate that while it can induce apoptosis in certain cancer cell lines, it shows low toxicity towards normal cells, highlighting its potential as a therapeutic agent with selective action.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations ranging from 0.5 to 2 mg/mL. These findings suggest its potential utility as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects of the compound involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the sodium salt. Results indicated a dose-dependent decrease in pro-inflammatory cytokine production (IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methanesulfonic Acid | CH₃SO₃H | Mild antibacterial properties |

| Ethanesulfonic Acid | CH₃CH₂SO₃H | Buffering agent; limited biological activity |

| Methylsulfonylmethane | (CH₃)₂SO₂ | Anti-inflammatory; joint health |

The combination of methylthio and sulfonyl groups in this compound provides it with enhanced reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt?

- Methodology : The compound can be synthesized via sulfonation reactions involving intermediates like 2-(methylthio)ethylamine (CAS 18542-42-2). A two-step approach may involve:

Sulfonation : Reacting 2-(methylthio)ethylamine with sulfonating agents (e.g., sulfur trioxide complexes) under controlled temperatures (0–5°C) to avoid exothermic side reactions.

Neutralization : Adding sodium hydroxide to isolate the sodium salt.

- Optimization : Adjust molar ratios (e.g., 1:1.2 amine-to-sulfonating agent) and use inert atmospheres to minimize oxidation byproducts. Purification via recrystallization in ethanol/water mixtures is recommended .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS hazard code H314). Avoid inhalation of dust .

- Storage : Store in airtight containers under nitrogen to prevent hygroscopic degradation. Stability studies suggest refrigeration (2–8°C) for long-term storage, with periodic purity checks via HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- IR Spectroscopy : Identify sulfonyl (S=O) stretches (~1350–1160 cm⁻¹) and methylthio (C-S) vibrations (~700 cm⁻¹). Compare to reference spectra for sodium sulfonate salts (e.g., sodium isethionate, CAS 1562-00-1) .

- HPLC : Use C18 columns with UV detection (λ = 210 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., IR or NMR) be resolved for sulfonic acid derivatives?

- Root Causes : Hydration states, polymorphic forms, or residual solvents may alter spectral profiles.

- Resolution :

- Cross-validate with X-ray crystallography to confirm crystal structure.

- Use TGA/DSC to detect hydration/decomposition events (e.g., weight loss at 100–150°C indicates bound water) .

- Compare to structurally related compounds (e.g., sodium taurodeoxycholate, CAS 1180-95-6) to assign ambiguous peaks .

Q. What mechanistic insights govern the reactivity of this compound in sulfonation reactions?

- Reactivity Profile : The methylthio-sulfonyl group acts as a strong electrophile. In aqueous media, the sulfonate moiety stabilizes transition states via hydrogen bonding.

- Kinetic Studies : Monitor reaction progress using stopped-flow UV-Vis to track intermediate formation. For example, nucleophilic attack by amines occurs at the sulfonyl sulfur, with rate constants dependent on pH (optimize at pH 7–9 using CHES buffer) .

Q. How does this compound interact with biomolecules (e.g., proteins) in buffer systems?

- Buffer Compatibility : Test solubility and stability in phosphate-buffered saline (PBS) and HEPES. Avoid divalent cations (e.g., Ca²⁺) that may precipitate sulfonate groups.

- Protein Binding : Use isothermal titration calorimetry (ITC) to quantify binding affinity. For example, sulfonate groups may interact with lysine residues in albumin, altering conformational stability .

Q. What strategies mitigate degradation during high-temperature applications?

- Thermal Stability : Under nitrogen, the compound remains stable up to 200°C (TGA data). For reactions >150°C, use stabilizing additives like EDTA (0.1% w/w) to chelate metal catalysts that accelerate decomposition .

Contradictions and Validation

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from residual moisture in reactants. Use Karl Fischer titration to ensure reagents are anhydrous .

- Spectral Assignments : Conflicting IR peaks for sulfonate salts (e.g., 1160 vs. 1180 cm⁻¹) may reflect crystallinity differences. Always pair with elemental analysis (C, H, N, S) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.